molecular formula C7H11ClN4 B1311446 6-Chloro-N4-propyl-4,5-pyrimidinediamine CAS No. 195252-56-3

6-Chloro-N4-propyl-4,5-pyrimidinediamine

Cat. No.: B1311446
CAS No.: 195252-56-3
M. Wt: 186.64 g/mol
InChI Key: GYPKKOOUKYMZRZ-UHFFFAOYSA-N
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Description

6-Chloro-N4-propyl-4,5-pyrimidinediamine is a chemical compound with the molecular formula C7H11ClN4. It is characterized by the presence of a chloro group at the 6th position and a propyl group at the N4 position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-propyl-4,5-pyrimidinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

6-Chloro-N4-propyl-4,5-pyrimidinediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-N4-propyl-4,5-pyrimidinediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N4-methyl-4,5-pyrimidinediamine: Similar structure but with a methyl group instead of a propyl group.

    6-Chloro-N4-ethyl-4,5-pyrimidinediamine: Contains an ethyl group at the N4 position.

    6-Chloro-N4-cyclopropyl-4,5-pyrimidinediamine: Features a cyclopropyl group at the N4 position

Uniqueness

6-Chloro-N4-propyl-4,5-pyrimidinediamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may confer distinct properties compared to its methyl or ethyl analogs .

Properties

IUPAC Name

6-chloro-4-N-propylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h4H,2-3,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPKKOOUKYMZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428061
Record name 6-Chloro-N~4~-propylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195252-56-3
Record name 6-Chloro-N~4~-propylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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